molecular formula C12H23ClN2O2 B2751826 tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride CAS No. 2490435-73-7

tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride

Cat. No. B2751826
CAS RN: 2490435-73-7
M. Wt: 262.78
InChI Key: UBILSFOOORLLKE-UHFFFAOYSA-N
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Description

“tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C12H22N2O2.ClH . It has a molecular weight of 262.78 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-9(13)4-5-12(14)6-7-12;/h9H,4-8,13H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Molecular Structure

Research in synthetic chemistry has led to the development of compounds structurally related to "tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride". For example, the synthesis and characterization of "tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate" as a cyclic amino acid ester from corresponding precursors, showcases advanced techniques in the creation of cyclic and spirocyclic compounds for potential applications in medicinal chemistry and drug design (Moriguchi et al., 2014). The compound’s structure was elucidated using 1H NMR spectroscopy and single-crystal X-ray diffraction analysis, indicating the precision required in understanding the molecular geometry and electronic environment of such complex molecules.

Asymmetric Synthesis

Further, the field of asymmetric synthesis has seen applications of related compounds, such as in the work by Brock et al., where "ring-closing iodoamination" of tert-butyl derivatives led to the synthesis of "pseudococaine hydrochloride", demonstrating the utility of spirocyclic and bicyclic scaffolds in synthesizing compounds of pharmacological interest (Brock et al., 2012).

Spirocyclic Compound Synthesis

The creation of spirocyclic compounds is a significant area of research, with diverse applications in drug discovery and material science. Meyers et al. described efficient synthetic routes to "tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate", highlighting the relevance of such compounds in accessing chemical spaces complementary to traditional piperidine systems, underlining their potential in the synthesis of novel compounds (Meyers et al., 2009).

Conformational Analysis and Drug Design

The design and synthesis of molecules with specific spatial configurations are crucial for drug development. Nativi et al. explored the acid-catalyzed rearrangement of azidoformate derivatives, leading to the synthesis of protected amines and derivatives of D-altrose, illustrating the role of stereochemistry in the development of biologically active compounds (Nativi et al., 1989).

Photochemical and Thermal Rearrangement

The study of photochemical and thermal rearrangements offers insights into the reactivity and stability of organic compounds under various conditions. Lattes et al. provided evidence supporting stereoelectronic theory through the photochemical rearrangement of spirooxaziridines, contributing to a deeper understanding of molecular rearrangements and their applications in synthetic chemistry (Lattes et al., 1982).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-9(13)4-5-12(14)6-7-12;/h9H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBILSFOOORLLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride

CAS RN

2490435-73-7
Record name tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride
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